molecular formula C16H14BrNO3 B5118614 methyl [(4-bromobenzoyl)amino](phenyl)acetate

methyl [(4-bromobenzoyl)amino](phenyl)acetate

Cat. No. B5118614
M. Wt: 348.19 g/mol
InChI Key: CQBCQLGZFRVQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(4-bromobenzoyl)amino](phenyl)acetate is a chemical compound that has been widely used in scientific research. This compound is a member of the family of benzoylphenylacetate derivatives and has been studied for its potential applications in various fields of science.

Mechanism of Action

The mechanism of action of methyl [(4-bromobenzoyl)amino](phenyl)acetate is not fully understood. However, it has been proposed that it may act as a chelating agent for metal ions, leading to the formation of a complex that exhibits fluorescence. It has also been proposed that it may generate reactive oxygen species upon exposure to light, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl [(4-bromobenzoyl)amino](phenyl)acetate have not been extensively studied. However, it has been reported to be a non-toxic compound and has been used in cell culture experiments without any adverse effects.

Advantages and Limitations for Lab Experiments

One advantage of using methyl [(4-bromobenzoyl)amino](phenyl)acetate in lab experiments is its high purity and stability. It is also a relatively easy compound to synthesize. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of methyl [(4-bromobenzoyl)amino](phenyl)acetate. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another potential direction is the study of its potential applications as a photosensitizer in photodynamic therapy. Additionally, the study of its potential applications as a ligand for the synthesis of metal-organic frameworks could lead to the development of new materials with unique properties.

Synthesis Methods

Methyl [(4-bromobenzoyl)amino](phenyl)acetate can be synthesized by reacting 4-bromobenzoyl chloride with phenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with methylamine to yield the final product. This synthesis method has been optimized to produce high yields of pure methyl [(4-bromobenzoyl)amino](phenyl)acetate.

Scientific Research Applications

Methyl [(4-bromobenzoyl)amino](phenyl)acetate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been studied for its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been studied for its potential use as a ligand for the synthesis of metal-organic frameworks.

properties

IUPAC Name

methyl 2-[(4-bromobenzoyl)amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-21-16(20)14(11-5-3-2-4-6-11)18-15(19)12-7-9-13(17)10-8-12/h2-10,14H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBCQLGZFRVQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(4-bromobenzoyl)amino]-2-phenylacetate

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